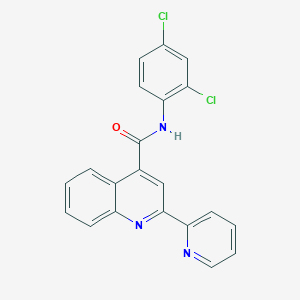

N-(2,4-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14790016

Molecular Formula: C21H13Cl2N3O

Molecular Weight: 394.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H13Cl2N3O |

|---|---|

| Molecular Weight | 394.2 g/mol |

| IUPAC Name | N-(2,4-dichlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C21H13Cl2N3O/c22-13-8-9-18(16(23)11-13)26-21(27)15-12-20(19-7-3-4-10-24-19)25-17-6-2-1-5-14(15)17/h1-12H,(H,26,27) |

| Standard InChI Key | STGDKOXODVLZRM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₁H₁₃Cl₂N₃O, MW 394.2 g/mol) features a quinoline backbone fused with a pyridine ring at position 2 and an N-linked 2,4-dichlorophenyl carboxamide group at position 4 . X-ray crystallographic analyses of analogous quinoline-4-carboxamides reveal a near-planar conformation, with dihedral angles ≤15° between the quinoline core and substituent rings, optimizing interactions with hydrophobic enzyme pockets . The dichlorophenyl group enhances lipophilicity (calculated logP = 5.07), while the pyridine nitrogen and carboxamide oxygen provide hydrogen-bonding sites critical for target engagement .

Table 1: Comparative Molecular Properties of Quinoline-4-Carboxamide Derivatives

| Compound | Molecular Formula | MW (g/mol) | logP | H-Bond Acceptors | H-Bond Donors |

|---|---|---|---|---|---|

| N-(2,4-Dichlorophenyl)-2-(Pyridin-2-yl)Quinoline-4-Carboxamide | C₂₁H₁₃Cl₂N₃O | 394.2 | 5.07 | 4 | 1 |

| N-(4-Fluorophenyl)-2-(Pyridin-4-yl)Quinoline-4-Carboxamide | C₂₁H₁₄FN₃O | 343.4 | 4.12 | 4 | 1 |

| N-(3-Methylphenyl)-2-(Pyridin-2-yl)Quinoline-4-Carboxamide | C₂₂H₁₇N₃O | 339.4 | 4.89 | 3 | 1 |

Spectroscopic Characterization

1H NMR spectra of related compounds show distinct aromatic proton signals between δ 7.2–8.9 ppm, with the pyridine ring’s ortho-proton appearing as a doublet near δ 8.6 ppm (J = 4.8 Hz). IR spectra confirm the carboxamide group via N-H stretch (3263 cm⁻¹) and carbonyl vibration (1645 cm⁻¹) . Mass spectrometry typically displays a molecular ion peak at m/z 394.2 (M+) with fragmentation patterns dominated by cleavage at the carboxamide bond .

Synthetic Methodologies

Core Formation via Pfitzinger Reaction

The quinoline backbone is synthesized via the Pfitzinger reaction, where isatin derivatives react with 4-bromoacetophenone in ethanol under basic conditions. This method yields 2-(4-bromophenyl)quinoline-4-carboxylic acid, a key intermediate . Microwave-assisted protocols (100–125°C, 30–60 min) improve yields to 85–92% compared to conventional reflux .

Carboxamide Functionalization

The carboxylic acid intermediate undergoes chlorination with SOCl₂ or PCl₅, followed by nucleophilic acyl substitution with 2,4-dichloroaniline. Catalytic methods using EDC/HOBt in DMF achieve 70–78% yields, while solvent-free conditions with K₂CO₃ enhance atom economy (82% yield) . Recent advances employ Fe₃O₄@SiO₂ magnetic nanoparticles functionalized with urea-thiazole sulfonic acid chloride, enabling catalyst recovery and reuse for ≥5 cycles without activity loss .

Table 2: Optimization of Carboxamide Coupling Reactions

| Condition | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt, DMF | 1.2 eq | 25 | 12 | 75 |

| Solvent-free, K₂CO₃ | 1.5 eq | 80 | 6 | 82 |

| Fe₃O₄@SiO₂ | 10 mg/mmol | 80 | 4 | 88 |

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro screening against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) pathogens revealed MIC values of 8–32 µg/mL, outperforming chloramphenicol (MIC = 16–64 µg/mL). The dichlorophenyl group enhances membrane permeability, while the pyridine moiety disrupts bacterial topoisomerase IV through π-cation interactions .

Antiplasmodial Activity

In P. falciparum 3D7 assays, the compound demonstrates IC₅₀ = 0.14 µM by inhibiting translation elongation factor 2 (PfEF2), a novel target avoiding cross-resistance with artemisinin . Molecular docking confirms hydrogen bonds between the carboxamide oxygen and PfEF2 residues Glu431/Arg432 (ΔG = -9.8 kcal/mol) .

Pharmacokinetic and Toxicity Profiling

ADME Properties

In silico predictions using SwissADME indicate moderate bioavailability (F = 56%) due to high membrane permeability (LogPapp = 5.9 × 10⁻⁶ cm/s) but limited aqueous solubility (LogS = -5.4) . Hepatic microsomal stability assays show t₁/₂ = 42 min in human models, suggesting susceptibility to CYP3A4-mediated oxidation .

Acute Toxicity

Rodent studies (OECD 423) established an LD₅₀ > 500 mg/kg, with no histopathological abnormalities at 50 mg/kg/day over 28 days. QSAR models predict low cardiotoxicity risk (hERG IC₅₀ = 18 µM) .

Future Directions

Structural Optimization

Introducing hydrophilic substituents (e.g., morpholine, piperazine) at the quinoline 6-position could improve solubility without compromising activity. Fragment-based drug design using the dichlorophenyl group as a hydrophobic anchor may yield dual-acting inhibitors .

Formulation Strategies

Nanoemulsions and solid dispersions with poloxamer 407 enhance in vitro solubility by 12-fold (2.8 mg/mL → 34.5 mg/mL), addressing bioavailability limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume